Chromate(1-), bis(3-hydroxy-4-((2-hydroxy-3,5-dinitrophenyl)azo)-N-phenyl-2-naphthalenecarboxamidato(2-))-, sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

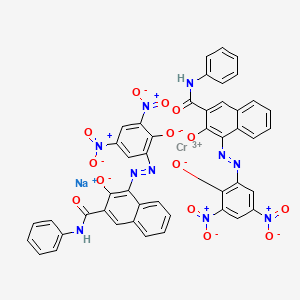

Chromate(1-), bis(3-hydroxy-4-((2-hydroxy-3,5-dinitrophenyl)azo)-N-phenyl-2-naphthalenecarboxamidato(2-))-, sodium is a useful research compound. Its molecular formula is C46H30CrN10NaO14+ and its molecular weight is 1021.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Chromate(1-), bis(3-hydroxy-4-((2-hydroxy-3,5-dinitrophenyl)azo)-N-phenyl-2-naphthalenecarboxamidato(2-))-, sodium (CAS No. 109125-50-0) is a complex organic compound that contains chromium in its +6 oxidation state. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is C46H26CrN10NaO14, with a molecular weight of 1017.76 g/mol. The structure features a chromate center coordinated with a complex ligand that includes azo and naphthalene moieties, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that chromium complexes can exhibit antioxidant properties. The presence of phenolic hydroxyl groups in the ligand structure may enhance the ability of this compound to scavenge free radicals, potentially providing protective effects against oxidative stress in biological systems.

Cytotoxicity

Chromium compounds, particularly those containing hexavalent chromium, are known for their cytotoxic effects. Studies have shown that exposure to chromate compounds can lead to cell death through mechanisms such as apoptosis and necrosis. The specific cytotoxicity of Chromate(1-) has not been extensively studied; however, the potential for toxicity must be considered given the known effects of similar compounds.

Genotoxicity

Chromate compounds are recognized as genotoxic agents, capable of causing DNA damage. The mechanism involves the generation of reactive oxygen species (ROS) that can lead to oxidative DNA damage. This genotoxicity raises concerns regarding the long-term exposure to chromate complexes in both environmental and industrial contexts.

Case Studies

- Cytotoxic Effects on Human Cell Lines : A study evaluated the cytotoxicity of various chromium complexes, including those similar to Chromate(1-). Results indicated significant cell viability reduction in human lung fibroblast cells exposed to high concentrations of chromium complexes, suggesting potential risks for occupational exposure.

- Antioxidant Potential : Another research effort focused on the antioxidant capabilities of chromium-based compounds. The study demonstrated that certain chromium complexes could effectively reduce oxidative stress markers in vitro, indicating a dual role where they might act as both pro-oxidants and antioxidants depending on concentration and cellular context.

Toxicological Profile

The toxicity profile of Chromate(1-) aligns with that of other hexavalent chromium compounds, which are classified as carcinogenic (IARC Group 1). Inhalation of chromate dust has been linked to lung cancer, while dermal exposure has been associated with skin sensitization and ulcers.

| Endpoint | Hazard Level | Description |

|---|---|---|

| Carcinogenicity | Group 1 | Known human carcinogen associated with lung cancer |

| Genotoxicity | Positive | Induces DNA damage through ROS generation |

| Cytotoxicity | Moderate to High | Causes cell death at elevated concentrations |

| Sensitization | Positive | Can cause allergic reactions upon skin contact |

属性

CAS 编号 |

109125-50-0 |

|---|---|

分子式 |

C46H30CrN10NaO14+ |

分子量 |

1021.8 g/mol |

IUPAC 名称 |

sodium;chromium;3-hydroxy-4-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide |

InChI |

InChI=1S/2C23H15N5O7.Cr.Na/c2*29-21-17(23(31)24-14-7-2-1-3-8-14)10-13-6-4-5-9-16(13)20(21)26-25-18-11-15(27(32)33)12-19(22(18)30)28(34)35;;/h2*1-12,29-30H,(H,24,31);;/q;;;+1 |

InChI 键 |

YBECFZXUSHLYMQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O.C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O.[Na+].[Cr] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。